molecular formula C11H9NOS B14280675 4-Oxo-3-phenylbut-2-en-2-yl thiocyanate CAS No. 119835-53-9

4-Oxo-3-phenylbut-2-en-2-yl thiocyanate

Cat. No.: B14280675
CAS No.: 119835-53-9
M. Wt: 203.26 g/mol
InChI Key: GOESVROQYSLQIT-UHFFFAOYSA-N
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Description

4-Oxo-3-phenylbut-2-en-2-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-oxo-3-phenylbut-2-en-2-yl moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-oxo-3-phenylbut-2-en-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiocyanate product .

Industrial production methods for thiocyanates often involve the use of alkali metal thiocyanates and organic halides. For example, the reaction of alkyl halides with sodium thiocyanate in aqueous media is a widely used method for the preparation of organic thiocyanates .

Chemical Reactions Analysis

4-Oxo-3-phenylbut-2-en-2-yl thiocyanate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

4-Oxo-3-phenylbut-2-en-2-yl thiocyanate can be compared with other similar compounds, such as phenyl thiocyanate and benzyl thiocyanate. While all these compounds contain the thiocyanate group, their chemical properties and reactivity differ due to the nature of the substituents attached to the thiocyanate group .

    Phenyl Thiocyanate: Contains a phenyl group attached to the thiocyanate group. It is commonly used in organic synthesis and exhibits different reactivity compared to this compound.

    Benzyl Thiocyanate: Contains a benzyl group attached to the thiocyanate group.

Properties

CAS No.

119835-53-9

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

(4-oxo-3-phenylbut-2-en-2-yl) thiocyanate

InChI

InChI=1S/C11H9NOS/c1-9(14-8-12)11(7-13)10-5-3-2-4-6-10/h2-7H,1H3

InChI Key

GOESVROQYSLQIT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C=O)C1=CC=CC=C1)SC#N

Origin of Product

United States

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